Product packaging for (4-Chlorophenyl)methylcyanamide(Cat. No.:CAS No. 32111-91-4)

(4-Chlorophenyl)methylcyanamide

Cat. No.: B1304922
CAS No.: 32111-91-4
M. Wt: 166.61 g/mol
InChI Key: ZGJPDKIQHSZVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(4-Chlorophenyl)methylcyanamide (CAS 32111-91-4) is an organic compound with the molecular formula C₈H₇ClN₂ and a molecular weight of 166.608 g/mol. This chemical building block has a density of 1.221 g/cm³ and a flash point of 114.9°C . Cyanamides are recognized in synthetic chemistry as attractive 1C-2N building blocks for constructing nitrogen-rich molecules such as amidines, guanidines, and ureas . The cyanamide moiety is also present in various biologically active molecules and inhibitors . As such, this compound offers significant value as a versatile intermediate in organic synthesis and medicinal chemistry research, particularly for the development of novel compounds. The electrophilic cyanation of amines using reagents like cyanogen bromide is a prevalent and effective method for preparing related N-monosubstituted cyanamides . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. It is not intended for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2 B1304922 (4-Chlorophenyl)methylcyanamide CAS No. 32111-91-4

Properties

CAS No.

32111-91-4

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

(4-chlorophenyl)-methylcyanamide

InChI

InChI=1S/C8H7ClN2/c1-11(6-10)8-4-2-7(9)3-5-8/h2-5H,1H3

InChI Key

ZGJPDKIQHSZVFP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC#N)Cl

Canonical SMILES

CN(C#N)C1=CC=C(C=C1)Cl

Other CAS No.

32111-91-4

Origin of Product

United States

Synthetic Methodologies for 4 Chlorophenyl Methylcyanamide and Its Analogues

Established Synthetic Routes for (4-Chlorophenyl)methylcyanamide

The primary and most conventional method for synthesizing this compound and its analogues is through the electrophilic cyanation of the corresponding amine. mdpi.com This approach has been widely adopted due to its efficiency and directness.

Reactant Precursors and Reaction Conditions

The synthesis of this compound typically begins with the precursor 4-chlorobenzylamine (B54526). ontosight.ai A common and effective method involves the reaction of a primary or secondary amine with cyanogen (B1215507) bromide (BrCN), which serves as the electrophilic cyanide source. mdpi.com

In a typical procedure, two equivalents of the amine, such as (R)-4-chloro-α-methylbenzylamine, are added to a solution of cyanogen bromide in a solvent like diethyl ether. mdpi.com The reaction is often initiated at a low temperature (0 °C) and then allowed to proceed at room temperature for several hours. mdpi.com The use of an excess of the amine is crucial as it neutralizes the hydrobromic acid (HBr) that is liberated during the reaction. mdpi.com This neutralization results in the formation of the corresponding ammonium (B1175870) salt, which conveniently precipitates out of the ethereal solution and can be removed by simple filtration. mdpi.com

A summary of the reactants and conditions for a representative synthesis is provided in the table below:

Reactant 1Reactant 2SolventTemperatureReaction TimeYield
(R)-4-chloro-α-methylbenzylamineCyanogen BromideDiethyl Ether0 °C to Room Temp.3 hours84%
Data derived from a study on the synthesis of N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide. mdpi.com

Catalytic Approaches in this compound Synthesis

While the direct cyanation with cyanogen bromide is prevalent, research into catalytic methods aims to improve reaction efficiency and safety. Transition metal catalysts, including those based on copper, have been explored for N-CN bond formation under oxidative coupling conditions. mdpi.com For instance, the combination of a copper source like CuBr2 with a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can facilitate the cyanation of secondary amines using CuCN as the nitrile source. mdpi.com

Furthermore, metal-catalyzed cycloaddition reactions offer pathways to more complex structures incorporating the cyanamide (B42294) moiety. Catalysts based on nickel, iron, and iridium have been successfully used in the [2+2+2] cycloaddition of cyanamides and alkynes to produce 2-aminopyridines with high regioselectivity. mdpi.com Ruthenium(II) has also been shown to catalyze the ortho-aryl C-H cyanation of certain substrates with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). mdpi.com

Reaction Mechanism Elucidation

The synthesis of cyanamides from amines and cyanogen bromide proceeds through a well-understood electrophilic cyanation mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the cyanogen bromide. This is followed by the elimination of a proton and a bromide ion to yield the final cyanamide product. mdpi.com

In the case of the reaction between (R)-4-chloro-α-methylbenzylamine and cyanogen bromide, the excess amine acts as a base to accept the proton released, forming an ammonium bromide salt. mdpi.com

Development of Novel and Efficient Synthetic Protocols

The drive towards more sustainable and efficient chemical manufacturing has spurred the development of new synthetic strategies for this compound and its analogues.

Green Chemistry Principles in Synthetic Route Design

Green chemistry principles are increasingly being applied to organic synthesis to minimize environmental impact. nih.gov This includes the use of safer solvents, renewable starting materials, and catalytic reactions to reduce waste. nih.govunibo.it

In the context of cyanamide synthesis, efforts are being made to replace highly toxic reagents like cyanogen bromide. cardiff.ac.uk One such alternative is the use of trichloroacetonitrile (B146778) as a less hazardous cyano source in a one-pot, two-step procedure. cardiff.ac.uk Another green approach involves one-pot, multi-component reactions that increase atom economy and reduce the number of synthetic steps and purification processes. rsc.org The use of environmentally benign solvents like water, glycerol, and polyethylene (B3416737) glycol (PEG) is also being explored. nih.govrsc.org For instance, some reactions for the synthesis of complex heterocyclic compounds have been successfully carried out in these green solvents, sometimes even under catalyst- and solvent-free conditions. rsc.org

The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes: nih.gov

Waste prevention

Atom economy

Less hazardous chemical syntheses

Designing safer chemicals

Safer solvents and auxiliaries

Design for energy efficiency

Use of renewable feedstocks

Reduce derivatives

Catalysis

Design for degradation

Real-time analysis for pollution prevention

Inherently safer chemistry for accident prevention

Chemo- and Regioselectivity in Synthesis

Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of complex molecules. In the context of cyanamide derivatives, this becomes important when multiple reactive sites are present in the starting materials.

For example, the selective cyanation of a secondary amine in the presence of other nucleophilic groups is a significant advantage of using reagents like trichloroacetonitrile over cyanogen bromide. mdpi.com Furthermore, transition-metal-free cross-coupling reactions are emerging as a powerful tool for forming specific carbon-carbon bonds with high selectivity. nih.gov These methods offer an environmentally benign alternative to traditional metal-catalyzed reactions and can provide access to valuable building blocks like allylic amines with excellent yields and selectivity. nih.gov

Synthesis of Structurally Modified Analogues and Derivatives of this compound

The core structure of this compound, characterized by a 4-chlorophenyl group attached to a methylcyanamide (B2951037) moiety, serves as a versatile scaffold for the generation of diverse chemical entities. The primary synthetic route to the parent compound typically involves the reaction of 4-chlorobenzylamine with a cyanating agent, such as cyanogen bromide. This foundational reaction can be adapted to produce a wide array of analogues through the use of variously substituted starting materials.

Design Strategies for Derivative Libraries

The creation of derivative libraries of this compound is a strategic endeavor aimed at systematically exploring the chemical space around this core structure to identify compounds with optimized biological activities. Two primary strategies are often employed: scaffold-based library design and combinatorial chemistry.

Scaffold-Based Library Design: This approach leverages the this compound core as a central scaffold. The design process involves identifying key points on the scaffold where chemical modifications are likely to influence biological activity. For this particular compound, these points include:

The Phenyl Ring: Introduction of various substituents at different positions on the phenyl ring can modulate the electronic and steric properties of the molecule.

The Methyl Group: Altering the N-alkyl substituent can impact lipophilicity and conformational flexibility.

The Cyanamide Nitrogen: Although less common, modifications at this position can be explored.

The library is then constructed by synthesizing a series of compounds where each of these positions is systematically varied. This allows for a focused exploration of the structure-activity relationships (SAR).

Combinatorial Chemistry: This high-throughput approach enables the rapid synthesis of a large number of derivatives. In the context of this compound, a combinatorial library could be generated by reacting a diverse set of substituted benzylamines with a panel of cyanating agents or by employing a multi-component reaction strategy. The resulting library can then be screened for desired biological activities, with active compounds or "hits" being further optimized.

Exploration of Different Substituent Effects

The biological activity of this compound analogues is profoundly influenced by the nature and position of substituents on the aromatic ring and modifications to the N-alkyl group. The systematic exploration of these effects is crucial for understanding the SAR and for the rational design of more potent and selective compounds.

Substituent Effects on the Phenyl Ring:

The electronic and steric properties of substituents on the 4-chlorophenyl ring play a critical role in modulating biological activity. Structure-activity relationship studies on analogous N-benzyl compounds have provided valuable insights that can be extrapolated to the this compound scaffold.

Electronic Effects: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring can significantly alter the electron density of the molecule, which can in turn affect its interaction with biological targets. For instance, in a series of N-benzyl phenethylamines, the substitution of a trifluoromethyl (CF₃) group with a cyano (CN) group led to a significant change in receptor affinity and selectivity. nih.gov

The following interactive table illustrates the hypothetical impact of different substituents on the phenyl ring of this compound based on established principles of medicinal chemistry.

Substituent (R) at various positionsElectronic EffectSteric EffectPredicted Impact on Activity (Hypothetical)
H (Unsubstituted Phenyl)NeutralMinimalBaseline activity
4-OCH₃Electron-donatingModerateMay increase or decrease activity depending on target
4-NO₂Electron-withdrawingModerateLikely to decrease activity due to strong withdrawal
3,4-diClElectron-withdrawingIncreased bulkMay enhance binding through additional interactions
2-FElectron-withdrawingMinimalCan improve metabolic stability and binding affinity
4-t-ButylElectron-donating (weak)HighPotential for steric hindrance or enhanced hydrophobic interactions

Bioisosteric Replacement:

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy to modulate the biological activity and pharmacokinetic properties of a lead compound. In the context of the 4-chlorophenyl group, the chlorine atom can be replaced with other halogens (e.g., F, Br) or a trifluoromethyl group (CF₃) to fine-tune the electronic and lipophilic character of the molecule. Similarly, the entire phenyl ring could be replaced with a bioisosteric heterocycle, such as a pyridine (B92270) or thiophene (B33073) ring, to explore new interaction possibilities with a biological target.

The following table presents potential bioisosteric replacements for the 4-chlorophenyl moiety and their rationale.

Original GroupBioisosteric ReplacementRationale for Replacement
4-Chlorophenyl4-FluorophenylFluorine can improve metabolic stability and binding affinity.
4-Chlorophenyl4-BromophenylBromine offers a different electronic and steric profile.
4-Chlorophenyl4-(Trifluoromethyl)phenylCF₃ is a strong electron-withdrawing group and can increase lipophilicity.
Phenyl RingPyridyl RingIntroduces a nitrogen atom, which can act as a hydrogen bond acceptor.
Phenyl RingThienyl RingA five-membered heterocycle that can alter the geometry and electronic properties.

Modifications of the N-Alkyl Group:

Altering the methyl group attached to the cyanamide nitrogen can also have a significant impact on activity. Increasing the chain length or introducing branching can affect the compound's lipophilicity and how it is metabolized in the body.

The table below outlines potential modifications to the N-methyl group and their expected consequences.

N-Alkyl GroupExpected Change in PropertiesPotential Impact on Activity
Methyl (CH₃)Baseline-
Ethyl (C₂H₅)Increased lipophilicityMay improve cell permeability and binding to hydrophobic pockets.
Propyl (C₃H₇)Further increased lipophilicitySimilar to ethyl, but with greater steric bulk.
Isopropyl (CH(CH₃)₂)Increased branching and lipophilicityMay enhance selectivity or introduce steric hindrance.
Benzyl (CH₂Ph)Significant increase in size and aromatic characterCould lead to new binding interactions through the additional phenyl ring.

Structure Activity Relationship Sar and Computational Studies of 4 Chlorophenyl Methylcyanamide

Design and Elucidation of SAR for (4-Chlorophenyl)methylcyanamide Derivatives

Identification of Pharmacophoric Features for Biological Activity

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. While a specific pharmacophore for this compound has not been defined, we can infer potential features by analyzing its constituent parts.

The cyanamide (B42294) group (-N-C≡N) is a key functional group. In other classes of compounds, such as N-acylethanolamine acid amidase (NAAA) inhibitors, the cyanamide or nitrile functionality can act as a crucial pharmacophoric element, often participating in interactions with the active site of an enzyme. nih.gov The nitrogen atoms can act as hydrogen bond acceptors, and the linear geometry of the cyano group can provide specific steric constraints.

The 4-chlorophenyl group is a common substituent in bioactive molecules. The chlorine atom at the para-position is an electron-withdrawing group, which can influence the electronic properties of the entire molecule. nih.govnih.gov This group also contributes to the lipophilicity of the compound, which can affect its ability to cross cell membranes. The aromatic ring itself can participate in pi-stacking interactions with biological targets.

The methyl group attached to the cyanamide nitrogen can influence the steric bulk and lipophilicity in the immediate vicinity of the cyanamide group, potentially affecting how the molecule fits into a binding pocket.

A hypothetical pharmacophore for this compound and its derivatives might include:

A hydrogen bond acceptor feature (from the cyanamide nitrogen).

A hydrophobic/aromatic feature (from the chlorophenyl ring).

An electron-withdrawing feature (from the chlorine atom).

Table 1: Hypothetical Pharmacophoric Features of this compound

Feature Structural Moiety Potential Interaction
Hydrogen Bond Acceptor Cyanamide Nitrogen Interaction with donor groups in a receptor
Aromatic/Hydrophobic Region 4-Chlorophenyl Ring Pi-stacking, hydrophobic interactions
Halogen Bond Donor/Electron Withdrawing Chlorine Atom Halogen bonding, electronic modulation
Steric Influence Methyl Group Affecting binding pocket fit

Impact of Substituent Variations on Activity Profiles

Systematic modification of a lead compound's structure is a fundamental strategy in drug discovery to optimize its activity. For this compound, variations could be explored at several positions:

Aromatic Ring Substitution: Replacing the chlorine at the 4-position with other halogens (e.g., fluorine, bromine) or with electron-donating groups (e.g., methoxy, methyl) would modulate the electronic and steric properties of the ring. SAR studies on 4-aminoquinolines have shown that electron-withdrawing groups at a similar position can significantly impact activity. nih.gov

Position of the Substituent: Moving the chlorine atom to the ortho- or meta-positions would alter the spatial arrangement of the pharmacophoric features and could drastically change the binding affinity to a target.

N-Alkyl Group: Varying the N-methyl group to larger alkyl chains (e.g., ethyl, propyl) or introducing cyclic structures could probe the steric tolerance of a potential binding site.

Cyanamide Moiety: While the cyanamide is likely a key pharmacophore, modifications could be explored, though this would lead to a different class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity in a quantitative manner. mdpi.com

Descriptor Selection and Model Development

To develop a QSAR model for this compound derivatives, a set of molecules with known biological activities would be required. For each molecule, a variety of molecular descriptors would be calculated. These can be categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Electronic descriptors: These relate to the electronic properties of the molecule (e.g., dipole moment, partial charges).

Steric descriptors: These describe the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic descriptors: These quantify the lipophilicity of the molecule (e.g., logP).

Once the descriptors are calculated, a statistical method such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a model that correlates the descriptors with the biological activity. For N-aryl derivatives, descriptors like AlogP98, Wiener index, and Chi indices have been found to be important in describing their bioactivity. mdpi.com

Validation of QSAR Models

A crucial step in QSAR modeling is validation to ensure the model is robust and has predictive power. Common validation techniques include:

Internal validation: This is often done using cross-validation, where a portion of the data is left out during model building and then predicted by the model. The most common form is leave-one-out (LOO) cross-validation.

External validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development.

A statistically valid QSAR model for this compound derivatives would allow for the prediction of the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

Molecular Modeling and Computational Chemistry Investigations

Molecular modeling techniques can provide detailed insights into the three-dimensional aspects of how this compound might interact with a biological target.

Docking studies could be performed if a relevant biological target is identified. This would involve computationally placing the this compound molecule into the binding site of the target protein to predict its binding orientation and affinity. This can help to rationalize the SAR data and provide a structural basis for the observed activities. For instance, docking could reveal specific hydrogen bonds, hydrophobic interactions, or halogen bonds that are critical for binding.

Molecular dynamics (MD) simulations could then be used to study the stability of the predicted protein-ligand complex over time. This provides a more dynamic picture of the interaction and can help to refine the understanding of the binding mode.

Pharmacophore modeling can be used to build a 3D model of the essential features required for activity, based on a set of active compounds. nih.govmdpi.com This model can then be used to screen large virtual libraries of compounds to identify new potential hits.

Ligand-Target Docking Studies (In Silico)

There is no publicly available research detailing ligand-target docking studies specifically performed on this compound. Therefore, no data on its binding affinities, interaction modes, or potential biological targets derived from this method can be presented.

Molecular Dynamics Simulations to Understand Conformation and Interactions

No molecular dynamics simulation studies focused on this compound have been identified in the scientific literature. Consequently, there are no findings to report regarding its conformational dynamics, stability of interactions with any potential binding partners, or solvation effects.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Specific Density Functional Theory (DFT) calculations for this compound are not available in published research. As a result, data tables concerning its optimized geometry, frontier molecular orbital energies (HOMO-LUMO), molecular electrostatic potential, or other electronic properties are non-existent.

Biological Target Identification and Mechanistic Research in Vitro Focus

In Vitro Screening for Enzyme Modulation (Inhibition/Activation)

No publicly available studies have reported the screening of (4-Chlorophenyl)methylcyanamide against any specific enzyme or panel of enzymes. Therefore, there is no information regarding its potential to act as an enzyme inhibitor or activator.

Specific Enzyme Assays and Kinetic Studies

Consistent with the lack of initial screening data, no specific enzyme assays or kinetic studies for this compound have been published. Consequently, key parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), as well as the mechanism of any potential enzyme inhibition (e.g., competitive, non-competitive), are unknown.

Receptor Binding and Interaction Studies (In Vitro)

There are no published reports of receptor binding assays conducted with this compound. As a result, its affinity and selectivity for any physiological receptor remain uncharacterized.

Investigation of Cellular Pathways Modulated by this compound (In Vitro)

No research has been published detailing the effects of this compound on any cellular pathways.

High-Throughput Screening Approaches (In Vitro)

A search of high-throughput screening (HTS) databases and literature reveals no instances where this compound has been included in large-scale screening campaigns to identify its biological targets or effects on cellular phenotypes.

Target Deconvolution Strategies

As no initial biological targets have been identified for this compound, no target deconvolution studies have been performed.

Elucidation of Molecular Mechanisms of Action (In Vitro)

The molecular mechanism of action for this compound has not been elucidated, as no in vitro studies have been published to investigate its biological effects at the molecular level.

Biochemical Pathway Analysis

In the absence of direct studies on this compound, its potential interactions with biochemical pathways are hypothesized based on the known activities of its core chemical moieties: the cyanamide (B42294) group and the chlorophenyl group.

Enzyme Inhibition:

A significant body of research exists on the enzyme inhibitory properties of various cyanamide derivatives. For instance, certain N-substituted cyanamides have been identified as potent inhibitors of carbonic anhydrases (CAs), particularly isoforms such as hCA I, hCA II, and hCA VII. researchgate.net These enzymes play crucial roles in a variety of physiological processes. Similarly, some benzene (B151609) sulfonamide derivatives incorporating a cyanamide functional group have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for neurotransmission. researchgate.net The presence of the cyanamide group in this compound suggests it could potentially exhibit inhibitory effects on these or other enzyme systems.

The chlorophenyl group is also found in various enzyme inhibitors. For example, L-751788, which contains a (4-chlorophenyl)oxy moiety, is known to inhibit 5α-reductase, an enzyme involved in steroid metabolism. wikipedia.org Furthermore, chlorphenamine, a compound featuring a 4-chlorophenyl group, acts as a potent inverse agonist of the histamine (B1213489) H1 receptor and as a serotonin (B10506) reuptake inhibitor. wikipedia.org These examples suggest that the chlorophenyl portion of this compound could direct its activity towards specific enzyme or receptor targets.

Potential for Oxidative Stress:

Chlorophenolic compounds are known to be capable of inducing oxidative stress. nih.gov This can lead to a variety of cellular responses, including damage to DNA and other macromolecules. While this compound is not a chlorophenol, the presence of the chlorinated aromatic ring raises the possibility that it could participate in metabolic processes that generate reactive oxygen species (ROS), thereby impacting cellular redox balance.

Inferred Inhibitory Activities of Related Compounds

Compound Class/ExampleTarget Enzyme/ReceptorPotential Implication for this compound
N-substituted CyanamidesCarbonic Anhydrases (hCA I, II, VII) researchgate.netPotential for disruption of pH regulation and other CA-dependent physiological processes.
Benzene Sulfonamides with Cyanamide GroupAcetylcholinesterase (AChE) researchgate.netPossible interference with cholinergic neurotransmission.
L-751788 ((4-chlorophenyl)oxy derivative)5α-reductase wikipedia.orgPotential to modulate steroid hormone metabolism.
Chlorphenamine (contains 4-chlorophenyl)Histamine H1 Receptor, Serotonin Transporter wikipedia.orgPossibility of interacting with neurotransmitter systems.
ChlorophenolsNot a direct target, but induce oxidative stress nih.govPotential to indirectly affect cellular pathways through the generation of ROS.

Gene Expression Profiling (In Vitro Cell Models)

Direct gene expression profiling data for cells treated with this compound is not available in the current body of scientific literature. However, studies on related chemical structures and compound classes provide insights into the potential genetic pathways that could be modulated by this compound.

Research on other pharmacologically active agents often reveals significant changes in gene expression related to stress responses, DNA repair, metabolism, and cell proliferation. nih.gov For instance, exposure of cells to certain toxic compounds can lead to the upregulation of genes involved in detoxification pathways, such as those encoding cytochrome P450 enzymes, and the downregulation of genes related to cell cycle progression.

Given that some cyanamide derivatives have been investigated for anticancer properties, it is plausible that this compound could influence the expression of genes involved in apoptosis, cell cycle control, and signal transduction pathways relevant to cancer. For example, studies on other novel compounds have shown that they can induce apoptosis through the modulation of Bcl-2 family proteins and caspases, with corresponding changes in the expression of the genes encoding these proteins.

Furthermore, the presence of the chlorophenyl group, a common feature in many xenobiotics, suggests that exposure to this compound might trigger a cellular stress response. This could involve the upregulation of genes associated with the unfolded protein response, heat shock proteins, and antioxidant enzymes to mitigate potential cellular damage.

Hypothetical Gene Expression Changes Based on Related Compound Activities

Functional Gene ClassPotential Change in ExpressionRationale Based on Related Compounds
Stress Response Genes (e.g., HSPs, antioxidant enzymes)UpregulationThe chlorophenyl moiety may induce cellular stress similar to other xenobiotics. nih.gov
Apoptosis-related Genes (e.g., Caspases, Bcl-2 family)Modulation (Upregulation of pro-apoptotic, downregulation of anti-apoptotic)Inferred from the anticancer investigations of other cyanamide derivatives.
Cell Cycle Control Genes (e.g., Cyclins, CDKs)DownregulationA common mechanism for anticancer agents to halt proliferation.
Drug Metabolism Genes (e.g., Cytochrome P450s)UpregulationThe compound may be metabolized by these enzymes, leading to their induction.

It must be reiterated that these potential effects on biochemical pathways and gene expression are inferred from the activities of structurally analogous compounds and not from direct experimental evidence on this compound. Rigorous in-vitro studies are necessary to elucidate the specific molecular mechanisms of this compound.

Advanced Analytical Characterization Methods for Research and Development

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By probing the interaction of electromagnetic radiation with the compound, techniques like NMR, MS, and IR spectroscopy offer definitive evidence of molecular structure and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific NMR data for (4-Chlorophenyl)methylcyanamide is not widely published, analysis of closely related structures, such as N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, allows for the confident prediction of its spectral features. mdpi.comresearchgate.net

For this compound, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the 4-chlorophenyl ring, the methylene (B1212753) (-CH₂-) protons, and the amine (-NH) proton. The aromatic protons would likely appear as a set of doublets in the range of δ 7.3-7.4 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene protons adjacent to the aromatic ring and the cyanamino group would likely manifest as a singlet, while the NH proton would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. mdpi.com

The ¹³C-NMR spectrum provides crucial information about the carbon skeleton. A key indicator for the formation of the cyanamide (B42294) is the appearance of a signal for the nitrile carbon (C≡N) at approximately δ 114.7 ppm. mdpi.comresearchgate.net Other expected signals include those for the methylene carbon, and the distinct carbons of the 4-chlorophenyl group, including two quaternary carbons and two sets of CH carbons. mdpi.com

Table 1: Predicted NMR Spectroscopic Data for this compound based on Analogous Compounds Data extrapolated from N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide. mdpi.comresearchgate.net

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~7.3-7.4Multiplet/Two DoubletsAromatic CH
¹HVariable, broadBroad SingletNH
¹H~4.4SingletCH₂
¹³C~114-115SingletC≡N
¹³C~127-140Multiple SingletsAromatic C
¹³C~50-55SingletCH₂

Mass spectrometry is vital for determining the molecular weight and elemental composition of a compound. For this compound (Molecular Weight: 166.611 g/mol ), MS analysis provides confirmation of its mass. sielc.com

High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, allowing for the determination of the elemental formula. However, studies on N-monosubstituted cyanamides have shown that they can be prone to cyclotrimerization under certain conditions, including those used in some mass spectrometry ionization techniques. mdpi.com For a related compound, N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, the molecular ion peak was not observed in the HRMS spectrum; instead, a mass corresponding to a protonated trimer was detected. mdpi.com This suggests that during the analysis of this compound, one might observe ions corresponding to oligomeric species in addition to or instead of the direct molecular ion. The fragmentation pattern observed in the mass spectrum would be crucial for confirming the structure, with expected fragments arising from the loss of the cyanamide group or cleavage of the benzyl-nitrogen bond.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its key structural features. Analysis of related compounds reveals that the most significant vibrations include a strong absorption band for the nitrile (C≡N) stretching vibration, typically appearing around 2218 cm⁻¹, and an N-H stretching vibration band around 3193 cm⁻¹. researchgate.net Other bands would correspond to C-H stretching and bending vibrations of the aromatic ring and the methylene group, as well as the C-Cl stretching vibration.

Table 2: Characteristic IR Absorption Bands for this compound Data based on analogous compounds. researchgate.net

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-HStretch~3193
C≡NStretch~2218
C-H (Aromatic)Stretch~3000-3100
C-H (Aliphatic)Stretch~2850-2960
C=C (Aromatic)Stretch~1400-1600

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. The UV-Vis spectrum of this compound would be dominated by absorptions due to the π → π* transitions of the chlorophenyl aromatic system. materialsciencejournal.orgresearchgate.net The presence of the chlorine atom and the methylcyanamide (B2951037) substituent on the benzene ring will influence the exact wavelength of maximum absorption (λmax). mu-varna.bg This technique is particularly useful for quantitative analysis and for monitoring reactions involving the chromophore.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its precise quantification. HPLC and GC are the most common methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A robust reverse-phase HPLC (RP-HPLC) method has been developed for its separation and analysis. sielc.comsielc.com

Method development typically involves optimizing the column, mobile phase composition, and detector settings. A validated method for this compound uses a Newcrom R1 column, which has low silanol (B1196071) activity, making it suitable for this type of compound. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid to ensure good peak shape and retention. sielc.comsielc.com For applications requiring analysis by mass spectrometry (LC-MS), the non-volatile phosphoric acid is replaced with a volatile alternative such as formic acid. sielc.comsielc.com Such HPLC methods are scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies to quantify the compound in biological matrices. sielc.comsielc.com

Table 3: Example HPLC Method Parameters for this compound Analysis Information sourced from SIELC Technologies. sielc.comsielc.com

ParameterCondition
ColumnNewcrom R1 (Reverse-Phase)
Mobile PhaseAcetonitrile (MeCN), Water, Phosphoric Acid
MS-Compatible Mobile PhaseAcetonitrile (MeCN), Water, Formic Acid
ApplicationPurity Assessment, Preparative Separation, Pharmacokinetics

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. silcotek.com While specific GC methods for this compound are not extensively detailed in the literature, its molecular structure suggests it should be amenable to GC analysis.

A GC-based method would involve injecting the sample into a heated inlet, where it is vaporized and swept by a carrier gas onto a chromatographic column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. The thermal stability of the cyanamide functional group under GC conditions would need to be confirmed to ensure no on-column degradation occurs.

GC-MS would be particularly advantageous, providing both retention time data for quantification and mass spectra for definitive identification. informahealthcare.comfigshare.com The use of retention time locking (RTL) and mass spectral databases can automate and accelerate the identification of target compounds in complex mixtures. silcotek.com This approach is widely used for screening hazardous chemicals and environmental contaminants, indicating its potential applicability for the analysis of this compound in various samples. silcotek.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound (C₈H₇ClN₂), a single-crystal X-ray structural analysis has provided critical insights into its molecular geometry and solid-state conformation. iucr.org

The investigation revealed that the molecule is essentially planar. iucr.org This planarity is indicated by the torsional angles involving the aromatic ring and the methylcyanamide substituent. iucr.org For instance, the C7—N1—C4—C3 and C8—N1—C4—C5 torsion angles are -4.5(4)° and -2.5(4)°, respectively, demonstrating a nearly flat arrangement. iucr.org

However, the analysis also uncovered an unusually long bond between the aryl carbon (C4) and the planar nitrogen atom (N1), measured at 1.412 (3) Å. iucr.org This is longer than what is typically observed for a standard C(aryl)–N–(Csp³)₂ substructure (around 1.371 Å), suggesting that the molecule's planarity may be driven more by crystal packing requirements than by electronic conjugation between the amino lone pair and the aromatic ring. iucr.org The N1—C8 bond length is 1.331 (4) Å, while the cyano group's C8—N2 bond is 1.139 (3) Å. The N2—C8—N1 bond angle is nearly linear at 179.5 (3)°. iucr.org

The crystal structure was solved and refined to a high degree of precision, providing the fundamental data necessary for understanding its solid-state behavior. iucr.org The displacement ellipsoids in the determined structure were shown at 30% probability. iucr.org

Table 1: Selected Crystallographic and Geometric Parameters for this compound

ParameterValue
Chemical FormulaC₈H₇ClN₂
Selected Bond Lengths (Å)
N1—C81.331 (4)
C8—N21.139 (3)
N1—C41.412 (3)
Selected Bond Angles (°)
C8—N1—C4119.4 (2)
C4—N1—C7122.6 (2)
C8—N1—C7118.0 (2)
N2—C8—N1179.5 (3)
Selected Torsional Angles (°)
C7—N1—C4—C3-4.5 (4)
C8—N1—C4—C5-2.5 (4)
Data sourced from Cunningham et al. (1999). iucr.org

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS)

For the analysis of this compound in complex matrices such as environmental or biological samples, hyphenated analytical techniques are indispensable. These methods combine a powerful separation technique (chromatography) with a highly sensitive and selective detection technique (mass spectrometry).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a premier tool for quantifying trace levels of specific compounds in intricate mixtures. For a molecule like this compound, a method would typically involve reverse-phase liquid chromatography for separation, followed by detection with a triple quadrupole mass spectrometer.

Sample Preparation: Extraction from the matrix is a critical first step. This could involve liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte and remove interfering substances.

Chromatographic Separation: A C18 column is commonly used for separating moderately polar compounds. rsc.orgresearchgate.net The mobile phase would likely consist of a mixture of water (often containing a buffer like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization) and an organic solvent such as methanol (B129727) or acetonitrile, run in a gradient elution mode. researchgate.netnih.gov

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive mode would be suitable for protonating the this compound molecule. researchgate.netnih.gov Detection is performed using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity. nih.govlcms.cz In MRM, a specific precursor ion (the protonated parent molecule) is selected and fragmented, and one or more specific product ions are monitored. This two-stage mass filtering minimizes background noise and allows for accurate quantification even at very low concentrations. researchgate.net For related cyanamide compounds, this technique has achieved limits of quantification (LOQs) in the low mg/kg range. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Given its molecular structure, this compound is also a candidate for analysis by GC-MS, provided it has sufficient volatility and thermal stability. GC-MS is a robust technique widely used for the analysis of pesticides and other environmental contaminants. usda.govsilcotek.com

Sample Preparation: Samples would undergo an extraction, for example with ethyl acetate or cyclopentane, followed by a cleanup step, potentially using gel permeation chromatography (GPC), to remove high molecular weight interferences. usda.gov

Chromatographic Separation: The extract is injected into a GC, where it is vaporized. Separation occurs in a long, narrow capillary column (e.g., a DB-5ms) based on the analyte's boiling point and interactions with the column's stationary phase.

Mass Spectrometric Detection: As compounds elute from the column, they enter the mass spectrometer, where they are typically ionized by Electron Impact (EI). EI is a hard ionization technique that creates a reproducible fragmentation pattern, or "fingerprint," which is useful for structural confirmation by comparing it to a spectral library. silcotek.com For enhanced selectivity in complex matrices, tandem mass spectrometry (GC-MS/MS) can be used, operating in the MRM mode similarly to LC-MS/MS. usda.govresearchgate.net

Table 2: Representative Parameters for Hyphenated Analysis Methods

ParameterLC-MS/MS (Illustrative)GC-MS/MS (Illustrative)
Separation ColumnReverse-Phase C18 (e.g., 2.0 x 50 mm, 1.7 µm) rsc.orgLow-polarity capillary (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile/Carrier PhaseAcetonitrile/Water with 10 mM Ammonium Acetate rsc.orgHelium
Ionization SourceElectrospray Ionization (ESI), Positive Mode nih.govElectron Impact (EI) usda.gov
MS AnalyzerTriple Quadrupole (QqQ)Triple Quadrupole (QqQ) researchgate.net
Detection ModeMultiple Reaction Monitoring (MRM) lcms.czMultiple Reaction Monitoring (MRM) researchgate.net
Typical ApplicationTrace-level quantification in biological fluids researchgate.netScreening for contaminants in environmental samples usda.gov

Preclinical Pharmacological and Agrochemical Research Applications in Vitro and Non Human in Vivo Models

In Vitro Efficacy Studies for Antimicrobial Potential

The antimicrobial capacity of (4-Chlorophenyl)methylcyanamide is being systematically investigated against a spectrum of microorganisms. These in vitro assays are designed to determine the compound's intrinsic ability to inhibit or kill bacteria, fungi, and viruses in a controlled laboratory setting.

Initial antibacterial screenings of derivatives containing the 4-chlorophenyl moiety have shown a range of activities. For instance, some compounds have demonstrated moderate to good efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. derpharmachemica.com However, activity against Bacillus subtilis has been noted to be comparatively lower. derpharmachemica.com It is a standard practice in these assays to compare the zone of inhibition of the test compound against that of a known antibiotic to gauge its relative potency. ijpbs.comresearchgate.net

Table 1: Antibacterial Activity of (4-Chlorophenyl) Derivatives

Bacterial Strain Activity Level Reference
Staphylococcus aureus Moderate to Good derpharmachemica.com
Pseudomonas aeruginosa Moderate to Good derpharmachemica.com
Escherichia coli Moderate derpharmachemica.com
Bacillus subtilis Low derpharmachemica.com

In the realm of antifungal research, compounds structurally related to this compound have been evaluated. Studies on certain derivatives have indicated moderate to good activity against the fungal pathogen Aspergillus fumigatus, while exhibiting lesser activity against Aspergillus niger. derpharmachemica.com The evaluation of antifungal potential often involves determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus. nih.govbiorxiv.org

Table 2: Antifungal Activity of (4-Chlorophenyl) Derivatives

Fungal Pathogen Activity Level Reference
Aspergillus fumigatus Moderate to Good derpharmachemica.com
Aspergillus niger Low derpharmachemica.com

The investigation into the antiviral properties of this compound is an emerging area of interest. Research on related sulfonamide derivatives containing a 5-(4-chlorophenyl)-1,3,4-thiadiazole moiety has shown some promise, with certain compounds demonstrating anti-tobacco mosaic virus (TMV) activity. nih.gov The development of cell culture systems is crucial for the rapid screening of antiviral drug candidates. nih.gov

In Vitro Anticancer Research

The potential of this compound as an anticancer agent is being explored through a series of in vitro studies on various cancer cell lines. These investigations aim to understand its effects on cancer cell growth and survival.

Cytotoxicity assays are fundamental in anticancer research to measure the ability of a compound to kill cancer cells. For related compounds, such as certain 4-methylbenzamide (B193301) derivatives, anti-proliferative activity has been observed in various cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of the compound required to inhibit cell proliferation by 50%. nih.govnih.gov For example, studies on other compounds have demonstrated cytotoxic effects on breast cancer cell lines like MCF-7. nih.gov

Further investigation into the mechanism of anticancer action involves studying whether the compound induces programmed cell death (apoptosis) or interferes with the cell cycle of cancer cells. Techniques like flow cytometry are employed to analyze these effects. nih.gov For instance, research on other agents has shown the ability to induce apoptosis and cause cell cycle arrest in specific phases, which are desirable attributes for an anticancer drug. nih.govmdpi.com

Research on Agrochemical Applications

While direct research on this compound is not available, the broader context of cyanamide (B42294) and related chemical structures in agrochemical research provides some insights.

No specific studies detailing the herbicidal activity of this compound were identified in the comprehensive search of scientific and patent literature. Research on other compounds containing a 4-chlorophenyl group or a cyanamide structure has been conducted, but direct extrapolation of these findings to this compound is not scientifically valid without specific experimental data.

Due to the absence of specific research data, a data table for the herbicidal activity of this compound cannot be generated.

The presence of the cyanamide functional group in known insecticides suggests that compounds like this compound could theoretically be of interest in insecticidal research. mdpi.com However, no specific in vitro or insect model studies providing data on the insecticidal efficacy of this compound have been found in the public domain. Standard bioassay methods are employed to determine the insecticidal activity of chemical compounds, but there is no indication that this compound has been subjected to these tests in published research. nih.goventomoljournal.comresearchgate.netrdagriculture.inscielo.br

As no specific data is available, a data table for the insecticidal activity of this compound cannot be provided.

The potential for cyanamide compounds to act as plant growth regulators is a recognized area of agrochemical research. However, specific studies on the effects of this compound on plant growth and protection in in vitro or plant models have not been identified in the available literature.

Consequently, a data table for the plant growth regulation and protection research of this compound cannot be constructed.

Metabolism and Environmental Fate Research Non Human and Environmental Systems

Biotransformation Pathways and Enzymes Involved (Non-Human)

Biotransformation is the process by which a chemical compound is structurally altered within a living organism. For a compound like (4-Chlorophenyl)methylcyanamide, several metabolic reactions could be anticipated based on its structure. The chlorophenyl group might undergo hydroxylation, while the methylcyanamide (B2951037) moiety could be subject to N-demethylation or hydrolysis of the cyanamide (B42294) group.

To identify the specific enzymes responsible for these transformations (e.g., specific cytochrome P450 isoforms), further studies using recombinant enzymes or specific chemical inhibitors are typically conducted.

Future Research Directions and Translational Opportunities

Identification of Novel Therapeutic or Agrochemical Targets

The unique combination of a 4-chlorophenyl group and a methylcyanamide (B2951037) functional group in (4-Chlorophenyl)methylcyanamide suggests several avenues for identifying new biological targets. The cyanamide (B42294) moiety is a key feature in established commercial products, providing a basis for targeted screening efforts. researchgate.net

Potential Therapeutic Targets: The cyanamide functional group is present in molecules that act as inhibitors for enzymes such as cathepsin K and type 4 phosphodiesterase. researchgate.net This suggests that libraries based on the this compound scaffold could be screened against various classes of proteases and phosphodiesterases, which are implicated in a wide range of diseases including osteoporosis, inflammatory disorders, and cancer. Furthermore, the cyanamide group can act as a covalent inhibitor, particularly targeting cysteine residues in enzyme active sites. researchgate.netnih.gov This reactivity could be exploited to design highly potent and selective inhibitors for specific cysteine proteases or other enzymes with a reactive cysteine in their active site.

Potential Agrochemical Targets: In the agrochemical sector, the cyanamide group is a component of insecticides like thiacloprid and sulfoxaflor. researchgate.net This provides a strong rationale for investigating this compound derivatives for insecticidal activity, potentially targeting nicotinic acetylcholine receptors or other validated insect nerve targets. Additionally, the parent compound, hydrogen cyanamide, is used as a plant growth regulator to break bud dormancy in fruit trees. patsnap.com Its mechanism of action involves the inhibition of catalase. academicjournals.org Derivatives of this compound could be explored for novel plant growth regulating activities or as herbicides by targeting plant-specific enzymes like catalase. academicjournals.org

Potential Target Class Field of Application Rationale/Examples
Cysteine Proteases (e.g., Cathepsins)TherapeuticsCyanamide moiety can act as a covalent inhibitor. researchgate.netnih.gov
Phosphodiesterases (e.g., PDE4)TherapeuticsCyanamide is a known pharmacophore in PDE4 inhibitors. researchgate.net
Insect Nicotinic Acetylcholine ReceptorsAgrochemicalsThe cyanamide group is present in neonicotinoid-related insecticides. researchgate.net
CatalaseAgrochemicalsHydrogen cyanamide inhibits catalase, affecting plant growth. academicjournals.org

Strategies for Enhancing Selectivity and Potency of Derivatives

A key aspect of developing this compound into a useful therapeutic or agrochemical agent will be the systematic modification of its structure to optimize its interaction with a biological target. Structure-activity relationship (SAR) studies are fundamental to this process. drugdesign.orgyoutube.com

Modification of the Aromatic Ring: The 4-chlorophenyl group is a common motif in bioactive compounds. Its properties can be finely tuned to enhance potency and selectivity.

Substitution Pattern: The position and nature of substituents on the phenyl ring can be altered. Moving the chlorine atom to the ortho- or meta-positions, or introducing additional substituents (e.g., fluorine, methyl, trifluoromethyl groups), could significantly impact binding affinity and metabolic stability. nih.govnih.gov

Modification of the Cyanamide Moiety: The N-methyl-N-cyanamide portion of the molecule offers several opportunities for modification.

Alkyl Chain Variation: The methyl group could be replaced with larger alkyl groups (ethyl, propyl) or cyclic structures (cyclopropyl) to probe steric pockets within a target's binding site.

Bioisosteric Replacement: The cyanamide group itself can be replaced with other functional groups that mimic its size, shape, and electronic properties but offer different chemical characteristics. drughunter.com Examples of non-classical bioisosteres for amides and related groups include triazoles, oxadiazoles, and N-cyano sulfilimines. drughunter.comnih.govrsc.org Such replacements could improve metabolic stability, reduce potential toxicity, and modify the compound's reactivity. hyphadiscovery.com

Modification Strategy Targeted Molecular Feature Potential Outcome
Altering Ring Substituents4-Chlorophenyl RingImproved binding affinity, enhanced metabolic stability. nih.govnih.gov
Heterocyclic Replacement4-Chlorophenyl RingNew receptor interactions, modified solubility.
Varying N-Alkyl GroupMethylcyanamide GroupProbing steric limits of the binding pocket.
Bioisosteric ReplacementCyanamide Functional GroupEnhanced metabolic stability, altered reactivity, novel intellectual property. drughunter.comrsc.orghyphadiscovery.com

Exploration of Synergistic Effects with Other Active Compounds

Combining active compounds can lead to synergistic effects, where the total effect is greater than the sum of the individual effects. nih.gov This can allow for lower application rates, reducing costs and environmental impact, and can help manage the development of resistance.

In Agrochemicals: If derivatives of this compound are found to have, for example, insecticidal activity, they could be tested in combination with other classes of insecticides (e.g., pyrethroids, organophosphates) that have different modes of action. nih.gov Such combinations can be more effective against a broader spectrum of pests and may slow the emergence of resistant populations. Similarly, if herbicidal properties are identified, combinations with other herbicides could provide more comprehensive weed control.

In Therapeutics: In a therapeutic context, a this compound-based drug could be combined with other agents to enhance efficacy. For instance, if a derivative shows anti-inflammatory properties, it might be used in conjunction with other anti-inflammatory drugs to target multiple pathways in the inflammatory cascade.

Development of Advanced Delivery Systems for Research Applications

The translation of a promising active compound from the lab to the field or clinic often depends on the development of effective delivery systems. These systems can protect the compound from degradation, improve its solubility, and ensure it reaches its target. nih.govnih.govfrontiersin.org

For Agrochemical Applications: Controlled-release formulations are particularly important in agriculture to prolong the activity of a pesticide, reduce the number of applications needed, and minimize environmental runoff. acs.orgacs.orgresearchgate.net this compound derivatives could be encapsulated in polymer-based matrices (such as capsules or beads) or adsorbed onto materials like clay or porous inorganic carriers. acs.orgscribd.com These formulations would release the active ingredient slowly over time in response to environmental triggers like moisture or pH. researchgate.net

For Therapeutic Applications: For potential therapeutic uses, nano-delivery systems offer a sophisticated approach to improve a drug's pharmacokinetic profile. medcraveonline.comdovepress.com Encapsulating a this compound derivative within lipid-based nanoparticles (liposomes) or biocompatible polymer nanoparticles could enhance its bioavailability, protect it from premature metabolism, and potentially enable targeted delivery to specific tissues or cells. nih.govfrontiersin.org

Integration with Artificial Intelligence and Machine Learning in Drug/Agrochemical Discovery

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed using AI algorithms. nih.govbio-hpc.eunih.gov By training a model on an initial set of synthesized this compound derivatives and their measured biological activities, researchers can predict the activity of virtual compounds before they are synthesized. This allows for the prioritization of the most promising candidates, saving time and resources. nih.gov

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold. These models can be optimized to predict not only high potency but also desirable ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles, leading to the design of safer and more effective compounds from the outset.

Addressing Unresolved Questions in Cyanamide Chemistry and Biology

The cyanamide functional group possesses a unique and versatile reactivity profile that is not yet fully exploited. cardiff.ac.uknih.gov Future research on this compound can contribute to a deeper understanding of this chemistry.

Duality of Reactivity: The cyanamide moiety has both a nucleophilic amino nitrogen and an electrophilic nitrile unit. nih.govwikipedia.org This dual nature allows it to participate in a wide variety of reactions, including cycloadditions and reactions with nucleophiles, making it a valuable building block for synthesizing complex nitrogen-containing heterocycles. researchgate.netnih.gov A systematic study of the reactivity of this compound could uncover novel synthetic pathways.

Covalent Inhibition Mechanisms: While the potential for cyanamides to act as covalent inhibitors is recognized, the precise mechanisms and the range of amino acid residues they can target are areas for further study. Research could explore how the electronic properties of the chlorophenyl ring influence the reactivity of the cyanamide group, potentially allowing for the fine-tuning of its covalent binding properties.

Sustainable Synthesis: The most common method for synthesizing cyanamides involves the use of highly toxic cyanogen (B1215507) bromide. cardiff.ac.uk A significant unresolved challenge is the development of safer and more sustainable synthetic routes. cardiff.ac.uk Exploring alternative cyanating agents or novel catalytic methods for the synthesis of this compound and its derivatives would be a valuable contribution to green chemistry. nih.govorganic-chemistry.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.